N-(4-bromo-3-fluoro-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-fluoro-5-methylphenyl)acetamide is an organic compound with the molecular formula C9H9BrFNO It is a derivative of acetamide, where the acetamide group is attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-fluoro-5-methylphenyl)acetamide typically involves the acylation of 4-bromo-3-fluoro-5-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-fluoro-5-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetamides depending on the nucleophile used.
Oxidation Reactions: N-oxide derivatives of the original compound.
Reduction Reactions: Amino derivatives if a nitro group is present.
Scientific Research Applications
N-(4-bromo-3-fluoro-5-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-fluoro-5-methylphenyl)acetamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-5-fluoro-2-methylphenyl)acetamide
- N-(4-bromo-3-fluoro-2-methylphenyl)acetamide
- N-(3-bromo-5-fluoro-4-methylphenyl)acetamide
Uniqueness
N-(4-bromo-3-fluoro-5-methylphenyl)acetamide is unique due to the specific positioning of the bromo, fluoro, and methyl groups on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. The presence of both electron-withdrawing (bromo and fluoro) and electron-donating (methyl) groups can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H9BrFNO |
---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
N-(4-bromo-3-fluoro-5-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9BrFNO/c1-5-3-7(12-6(2)13)4-8(11)9(5)10/h3-4H,1-2H3,(H,12,13) |
InChI Key |
YINQSDZGDZQUJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.